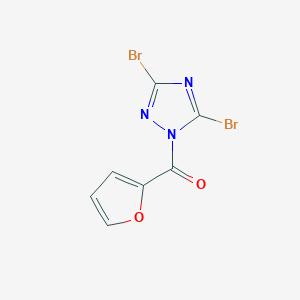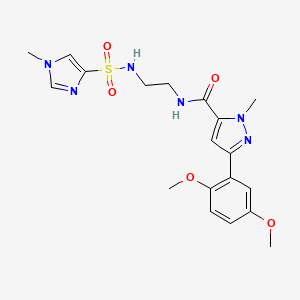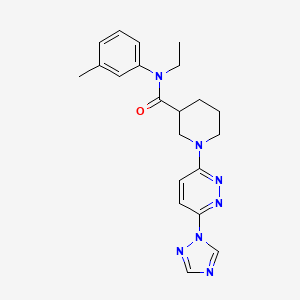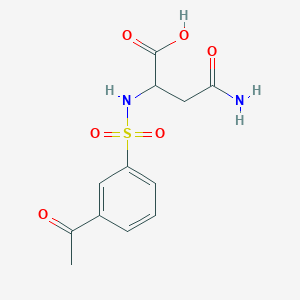
1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the analysis of the compound . For instance, the synthesis of related benzodioxole derivatives and their properties are discussed, which may provide insights into the synthesis and properties of "1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone" .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation and reduction processes. For example, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride is achieved through several steps of Aldol condensation and reduction, starting from 1-benzyl-4-piperidine-carboaldehyde and 5,6-Dimethoxy-1-indanone, with a total yield above 60% . This suggests that the synthesis of "1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone" might also involve similar condensation and reduction steps, although the specific reagents and conditions may differ.
Molecular Structure Analysis
The molecular structure of compounds within the benzodioxole family, such as 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, is characterized by the presence of a benzodioxole moiety, which is a common feature in the target compound . The structural analysis of such compounds is typically confirmed by spectroscopic methods like infrared spectroscopy (IR), which could also be applied to confirm the structure of "1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone".
Chemical Reactions Analysis
The chemical reactions of benzodioxole derivatives and related compounds often involve esterification and condensation reactions. The synthesis of aryl alkyl alcohol simple acid esters (AAASAE) is an example, where an aryl alkyl alcohol reacts with a simple carboxylic acid to form various esters . This information could be extrapolated to predict that "1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone" may also undergo similar reactions, potentially forming esters or undergoing condensation with other nucleophilic agents.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting points, are often used to confirm the identity and purity of the synthesized compounds . The toxicological and dermatological properties of similar compounds, like 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, have been reviewed, indicating that such analyses are important for safety assessments . These properties would be relevant to "1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone" as well, especially if it is intended for use in applications that require a safety profile, such as fragrance ingredients or pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Organic Impurity Profiling and Synthesis
- A study focused on the synthesis and organic impurity profile of methylone, a compound related to 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone, by examining its synthesis from catechol. This research aimed at identifying the synthetic pathway and organic impurities in the compound using GC-MS and NMR spectroscopy. The study identified several organic impurities in the intermediate compounds, providing insights into the chemical synthesis process and the origin of these impurities (Heather et al., 2017).
Fragrance Material Review
- Another study reviewed the toxicologic and dermatologic aspects of 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, a compound structurally related to 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone. This review presented a detailed summary of the available toxicology and dermatology papers related to this fragrance ingredient, contributing to the safety assessment of similar compounds in fragrances (Mcginty et al., 2012).
Supramolecular Structures Study
- Research on the supramolecular structures of related compounds has been conducted to understand their hydrogen bonding and weak C-H...O interactions. This work contributes to the field of crystallography and provides valuable information on the molecular arrangements that could influence the properties of compounds including 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone (Low et al., 2002).
Applications in Materials Science
- A study on the synthesis of novel 3-(4-methoxy benzene sulfonyl)-2-(1,3-benzodioxol-5-yl)-4-(substituted phenyl)-1,5-benzothiazepines showcased the potential application of related compounds in developing new materials with specific chemical properties. This synthesis pathway highlights the versatility of 1,3-benzodioxol derivatives in organic synthesis and materials science (Chauhan et al., 2008).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-3-5-15(9-13(12)2)19-8-7-16(20)14-4-6-17-18(10-14)22-11-21-17/h3-6,9-10,19H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZIHYHDVHHOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone | |
CAS RN |
477319-12-3 |
Source


|
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)


![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)



![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)
![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)
methanone](/img/structure/B2531047.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B2531049.png)
